An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-phenylacrylonitrile (CAS 2558-28-3)
An In-depth Technical Guide to 2-(4-Fluorophenyl)-3-phenylacrylonitrile (CAS 2558-28-3)
Introduction
2-(4-Fluorophenyl)-3-phenylacrylonitrile, identified by CAS Number 2558-28-3, is a substituted cinnamonitrile derivative of significant interest in synthetic and applied chemistry. Structurally, it is characterized by a conjugated acrylonitrile backbone, which imparts unique electronic and reactive properties. The presence of both a phenyl and a 4-fluorophenyl group allows for nuanced modulation of its chemical behavior, making it a valuable building block. This guide provides a comprehensive technical overview of its properties, synthesis, and handling, designed for researchers and professionals in drug development, materials science, and organic synthesis.
Section 1: Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are critical for its application in experimental settings. 2-(4-Fluorophenyl)-3-phenylacrylonitrile is a solid at room temperature, contrary to some database entries that may describe it as a liquid. This is substantiated by its distinct melting point range. The incorporation of a fluorine atom notably influences the molecule's polarity and electronic properties without significantly increasing its steric bulk.
A summary of its key properties is presented below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 2558-28-3 | [ChemScene, 2026] |
| Molecular Formula | C₁₅H₁₀FN | [BLD Pharm, 2024; CymitQuimica, 2024] |
| Molecular Weight | 223.25 g/mol | [BLD Pharm, 2024; ChemScene, 2026] |
| Appearance | Solid | Inferred from melting point |
| Melting Point | 101-105 °C | [lookchem, 2024] |
| Boiling Point | 333.1 °C at 760 mmHg | [lookchem, 2024] |
| Density | 1.174 g/cm³ | [lookchem, 2024] |
| Flash Point | 144.1 °C | [lookchem, 2024] |
| Refractive Index | 1.62 | [lookchem, 2024] |
| Synonyms | (2Z)-2-(4-fluorophenyl)-3-phenylprop-2-enenitrile, E-alpha-(4-Fluorophenyl)cinnamonitrile | [CymitQuimica, 2024; lookchem, 2024] |
Section 2: Molecular Structure and Reactivity
The reactivity of 2-(4-Fluorophenyl)-3-phenylacrylonitrile is dictated by three primary structural features:
-
The Nitrile Group (-C≡N): This functional group is a strong electron-withdrawing group and possesses a characteristic infrared absorption. It serves as a versatile chemical handle for transformations into amines, amides, carboxylic acids, or various heterocyclic systems.
-
The α,β-Unsaturated System (Acrylonitrile Core): The conjugated C=C double bond and nitrile group create an electrophilic center at the β-carbon, making the molecule susceptible to nucleophilic attack via Michael addition. This conjugated system is also responsible for its potential optical properties. [cite: CymitQuimica, 2024]
-
The Aromatic Rings (Phenyl and 4-Fluorophenyl): The two aryl groups contribute to the molecule's overall stability. [cite: CymitQuimica, 2024] The 4-fluorophenyl ring, in particular, introduces a site-specific electronic modification due to the high electronegativity of fluorine, which can influence reaction rates and intermolecular interactions.
The interplay of these features makes the compound a subject of interest for creating more complex molecular architectures.
Section 3: Synthesis Methodology: Knoevenagel Condensation
The most direct and widely recognized method for synthesizing this class of compounds is the Knoevenagel condensation. [cite: ResearchGate, 2017] This reaction involves the base-catalyzed condensation of an active methylene compound (4-fluorophenylacetonitrile) with an aldehyde (benzaldehyde). The choice of a weak base catalyst is crucial as it must be strong enough to deprotonate the active methylene compound without promoting self-condensation or other side reactions.
Experimental Protocol: Synthesis via Knoevenagel Condensation
-
Objective: To synthesize 2-(4-Fluorophenyl)-3-phenylacrylonitrile from 4-fluorophenylacetonitrile and benzaldehyde.
-
Reagents:
-
4-Fluorophenylacetonitrile (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine or a similar weak base (catalytic amount, e.g., 0.1 eq)
-
Ethanol or other suitable solvent
-
Hydrochloric Acid (for neutralization)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorophenylacetonitrile (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution. The use of a weak base is key to facilitating the initial deprotonation of the acetonitrile derivative to form a resonance-stabilized carbanion. [cite: Benchchem, 2024]
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). [cite: Benchchem, 2024]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may begin to precipitate. Add cold water to the reaction mixture to fully precipitate the crude product. [cite: Benchchem, 2024; A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media, 2014]
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove the catalyst and any water-soluble impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product with high purity.
-
Synthesis Workflow Diagram
Caption: Knoevenagel condensation workflow.
Section 4: Spectroscopic Characterization (Predictive Analysis)
-
¹H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-7.8 ppm). The protons on the 4-fluorophenyl ring will appear as two doublets of doublets due to coupling with each other and with the fluorine atom. The protons on the unsubstituted phenyl ring will show complex multiplets. A key diagnostic signal will be a singlet for the vinylic proton (-CH=), likely appearing downfield (around 7.5-8.0 ppm) due to deshielding from the adjacent aromatic ring and nitrile group.
-
¹³C NMR: The spectrum will be characterized by multiple signals in the aromatic region (115-140 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The nitrile carbon (-C≡N) is expected around 118-120 ppm, while the carbons of the C=C double bond will appear between approximately 110 and 150 ppm.
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (-C≡N) stretch is expected around 2220 cm⁻¹. [cite: THE REACTIONS OF CINNAMONITRILE DERIVATIVES WITH ACTIVE HYDROGEN, 2010] Other significant peaks will include C=C stretching from the alkene and aromatic rings (approx. 1600-1450 cm⁻¹) and C-H stretching from the aromatic rings (above 3000 cm⁻¹). A C-F stretching band should also be present, typically in the 1250-1000 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a prominent molecular ion (M⁺) peak at m/z = 223. The fragmentation pattern would likely involve the loss of HCN (m/z 196) and fragmentation of the aromatic rings. The mass spectrum for the related compound cinnamonitrile shows major peaks at m/z 129 (M⁺), 128 (M-H)⁺, and 102 (M-HCN)⁺, which can serve as a model for predicting fragmentation. [cite: Cinnamonitrile | C9H7N | CID 1550846 - PubChem, 2024]
Section 5: Safety and Handling
Substituted acrylonitriles are a class of compounds that must be handled with care due to their potential toxicity. While specific toxicological data for CAS 2558-28-3 is limited, the data for acrylonitrile and related nitriles provides a strong basis for establishing safe handling protocols.
-
General Hazards: Acrylonitrile and its derivatives are considered hazardous materials due to their flammability, potential for rapid polymerization, and toxicity. [cite: Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile April 12, 2017, 2017; Acrylonitrile, 2017] They are often classified as toxic if inhaled, swallowed, or in contact with skin. [cite: Acrylonitrile, 2017] Acute exposure can lead to irritation of the eyes and respiratory tract, headaches, and nausea. [cite: Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile April 12, 2017, 2017; The Role and Use Precautions of Acrylonitrile, 2024]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from strong acids, strong bases, and oxidizing agents. [cite: Acrylonitrile Safe Storage and Handling Guide, 2017] Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its classification as a nitrile, it should be treated as hazardous waste.
Section 6: Applications and Research Interest
2-(4-Fluorophenyl)-3-phenylacrylonitrile serves as a valuable intermediate in several fields:
-
Pharmaceutical Synthesis: As a functionalized building block, it can be used in the synthesis of more complex heterocyclic compounds and active pharmaceutical ingredients (APIs). The nitrile group can be a precursor to various nitrogen-containing functionalities common in drug molecules.
-
Agrochemicals: Similar to its role in pharmaceuticals, it has potential applications in the development of new pesticides and herbicides.
-
Materials Science: The conjugated π-system of the molecule suggests potential for applications in organic electronics and nonlinear optics. Its structure is related to compounds that exhibit interesting photophysical properties. [cite: CymitQuimica, 2024]
-
Fragrance Industry: Cinnamonitrile derivatives are known for their warm, spicy fragrances and are used in perfumes and cosmetics. [cite: Cinnamonitrile 1885-38-7 wiki, 2024]
Conclusion
2-(4-Fluorophenyl)-3-phenylacrylonitrile is a well-defined chemical compound with a versatile reactivity profile rooted in its acrylonitrile core and dual aromatic substitutions. Its synthesis is straightforward via the Knoevenagel condensation, and its properties make it a compound of high interest for further chemical exploration. Proper adherence to safety protocols based on the hazards of the acrylonitrile class is mandatory for its handling. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in their work.
References
-
Elgemeie, G. E. H., et al. (2013). THE REACTIONS OF CINNAMONITRILE DERIVATIVES WITH ACTIVE HYDROGEN. ResearchGate. Retrieved from [Link]
-
Elgemeie, G. E. H., et al. (2025). Activated Nitriles in Heterocyclic Synthesis: The Reaction of Cinnamonitrile Derivatives with Active Methylene Reagents. ResearchGate. Retrieved from [Link]
-
European Chemical Industry Council. (2017). Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. Retrieved from [Link]
-
European Chemical Industry Council. (2017). Acrylonitrile. Retrieved from [Link]
-
INEOS. (2017). Acrylonitrile Safe Storage and Handling Guide. Academia.edu. Retrieved from [Link]
-
lookchem. (2024). Cas 2558-28-3,E-ALPHA-(4-FLUOROPHENYL)CINNAMONITRILE&. Retrieved from [Link]
-
MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]
-
Nanjing Chemical Material Corp. (2024). The Role and Use Precautions of Acrylonitrile. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Cinnamonitrile | C9H7N | CID 1550846. PubChem. Retrieved from [Link]
-
Patil, S. B., et al. (2014). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of ChemTech Research. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis of (Z)-2-(4-fluorophenyl)-3-phenylacrylonitrile 35. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
